molecular formula C15H13NO2 B13669802 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole

5-(6-Methoxy-2-naphthyl)-3-methylisoxazole

Cat. No.: B13669802
M. Wt: 239.27 g/mol
InChI Key: XBNXJFPVYIZMIH-UHFFFAOYSA-N
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Description

5-(6-Methoxy-2-naphthyl)-3-methylisoxazole is an isoxazole derivative featuring a 6-methoxy-substituted naphthyl group at the 5-position and a methyl group at the 3-position. Isoxazoles are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C15H13NO2/c1-10-7-15(18-16-10)13-4-3-12-9-14(17-2)6-5-11(12)8-13/h3-9H,1-2H3

InChI Key

XBNXJFPVYIZMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and a suitable isoxazole precursor.

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, often involving the use of reagents such as hydroxylamine hydrochloride and a base like sodium acetate.

    Methylation: The final step involves the methylation of the isoxazole ring at the 3-position, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxy-2-naphthyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group and the isoxazole ring can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like methyl iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

5-(6-Methoxy-2-naphthyl)-3-methylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Substituent Variations

Aromatic Substituents
  • 5-(4-Methoxyphenyl)-3-methylisoxazole (3f) :

    • Substituent: 4-Methoxyphenyl at the 5-position.
    • Key Differences: The phenyl group lacks the extended conjugation of the naphthyl system, resulting in lower molecular weight and reduced steric bulk.
    • Melting Point: 99–101°C .
  • 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole :

    • Substituent: 6-Methoxy-2-naphthyl introduces a larger aromatic system, likely increasing melting point (compared to phenyl analogs) and lipophilicity.
Halogen-Substituted Analogs
  • 5-(4-Bromophenyl)-3-methylisoxazole (3h) :

    • Substituent: Electron-withdrawing bromine at the para position.
    • Melting Point: 126–128°C, higher than methoxy-substituted analogs due to halogen-induced intermolecular forces .
  • 5-(4-Chlorophenyl)-3-methylisoxazole (3i) :

    • Substituent: Chlorine at the para position.
    • Melting Point: 88–89°C, lower than bromo analogs due to smaller atomic size .
Naphthyl-Containing Heterocycles
  • 2-(6-Methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles :
    • Structural Difference: Oxadiazole ring instead of isoxazole.
    • Bioactivity: Demonstrated anti-inflammatory and analgesic properties, suggesting the 6-methoxy-2-naphthyl group contributes to bioactivity .

Physicochemical Properties

Thermodynamic Data
Compound Cp (J/mol·K) Melting Point (°C)
3-Methylisoxazole 41.0
5-Methylisoxazole 41.0
5-(4-Methoxyphenyl)-3-methylisoxazole (3f) 99–101
5-(4-Bromophenyl)-3-methylisoxazole (3h) 126–128
  • Inference for Target Compound : The naphthyl group likely increases melting point compared to phenyl analogs (e.g., 3f, 3h) due to enhanced molecular rigidity and π-π stacking .
Spectroscopic Features
  • IR and NMR :
    • 3f : IR peaks at 1612 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O); NMR δ 6.96 ppm (aromatic H) .
    • Target Compound : Expected downfield shifts for naphthyl protons (δ ~7.5–8.5 ppm) and distinct methoxy signals (δ ~3.8–4.0 ppm) .

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